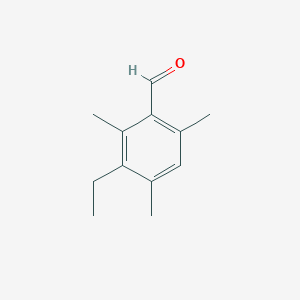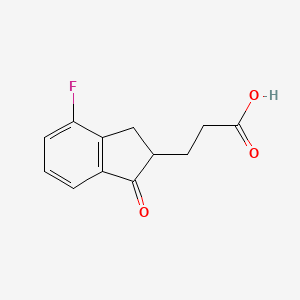
N,N,5-Trimethyl-6H-1,3-thiazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,5-Trimethyl-6H-1,3-thiazin-2-amine is an organic compound with the molecular formula C7H12N2S It belongs to the class of thiazines, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,5-Trimethyl-6H-1,3-thiazin-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amine with a sulfur-containing reagent. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
N,N,5-Trimethyl-6H-1,3-thiazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various amine derivatives.
Scientific Research Applications
N,N,5-Trimethyl-6H-1,3-thiazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N,5-Trimethyl-6H-1,3-thiazin-2-amine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4,6,6-Trimethyl-6H-1,3-thiazin-2-amine
- 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine
- 2-Methyl-5,6-dihydro-4H-1,3-thiazine
Uniqueness
N,N,5-Trimethyl-6H-1,3-thiazin-2-amine is unique due to its specific substitution pattern and the presence of three methyl groups. This structural feature can influence its reactivity, solubility, and interactions with other molecules, distinguishing it from other thiazine derivatives.
Properties
CAS No. |
89996-28-1 |
|---|---|
Molecular Formula |
C7H12N2S |
Molecular Weight |
156.25 g/mol |
IUPAC Name |
N,N,5-trimethyl-6H-1,3-thiazin-2-amine |
InChI |
InChI=1S/C7H12N2S/c1-6-4-8-7(9(2)3)10-5-6/h4H,5H2,1-3H3 |
InChI Key |
FEHMOZDCOANVJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(SC1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


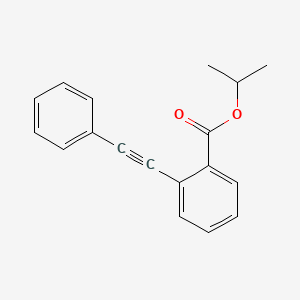
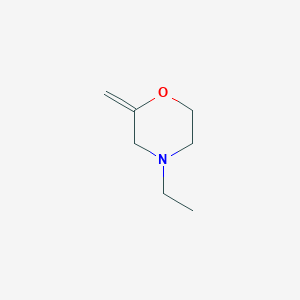

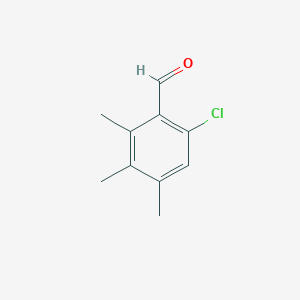
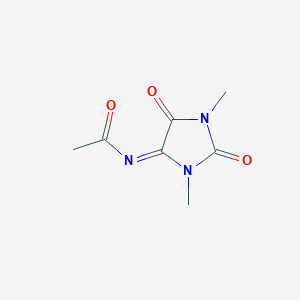
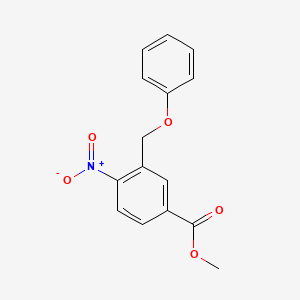
![N-(2-Aminoethyl)-N-[2-(dodecanoylamino)ethyl]dodecanamide](/img/structure/B14397173.png)
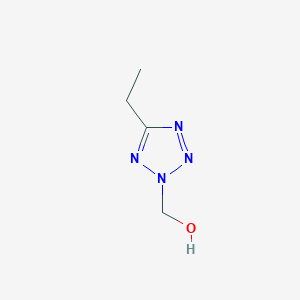

![7,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione](/img/structure/B14397218.png)
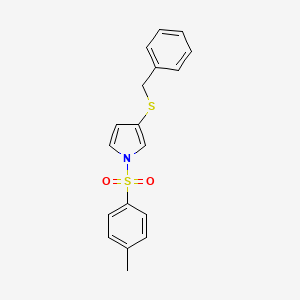
![2-[(Trimethylsilyl)methyl]pent-2-enal](/img/structure/B14397223.png)
